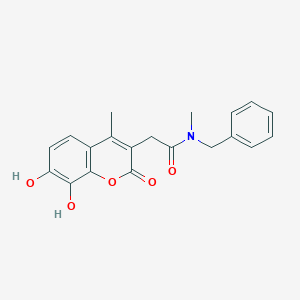![molecular formula C25H29FN2O6 B264451 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of certain kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). By inhibiting these kinases, this compound can affect various cellular processes, such as cell cycle progression, gene expression, and cell differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of using 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity towards certain kinases. This compound can selectively inhibit the activity of CDK2 and GSK-3β, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the study of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the areas of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on various cellular processes. Moreover, the development of more specific and potent inhibitors of CDK2 and GSK-3β could lead to the discovery of novel therapeutic targets for the treatment of various diseases.
合成法
The synthesis of 4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One of the commonly used methods involves the reaction of 3-fluoro-4-isopropoxybenzoyl chloride with 5-methyl-2-furfurylamine in the presence of a base. The resulting intermediate is then reacted with 4-morpholineethanol to yield the final product.
科学的研究の応用
4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of research. One of the major areas of interest is its use as a kinase inhibitor. This compound has been found to inhibit the activity of certain kinases, which are involved in various cellular processes, including cell growth and division.
特性
分子式 |
C25H29FN2O6 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
(E)-(3-fluoro-4-propan-2-yloxyphenyl)-[2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C25H29FN2O6/c1-15(2)33-19-7-5-17(14-18(19)26)23(29)21-22(20-6-4-16(3)34-20)28(25(31)24(21)30)9-8-27-10-12-32-13-11-27/h4-7,14-15,22,29H,8-13H2,1-3H3/b23-21+ |
InChIキー |
ARBHAHDGRDGWPH-XTQSDGFTSA-N |
異性体SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC(=C(C=C3)OC(C)C)F)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4 |
SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)O)C(=O)C(=O)N2CCN4CCOCC4 |
正規SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC(C)C)F)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)

![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)
